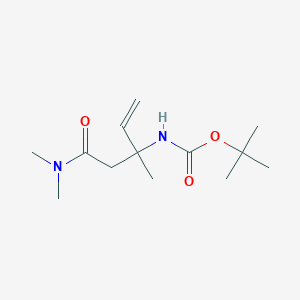

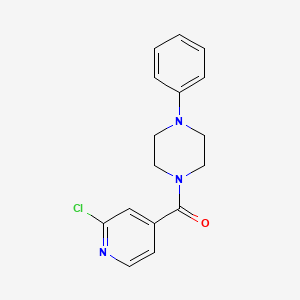

![molecular formula C22H24N4O3S B2646194 6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide CAS No. 1251702-84-7](/img/structure/B2646194.png)

6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide, also known as NCT-501, is a small molecule inhibitor that has gained attention in recent years due to its potential as a cancer treatment.

Wissenschaftliche Forschungsanwendungen

Antithrombotic Effects

6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide is related to a class of compounds with significant antithrombotic effects. A study by Bach et al. (2013) focused on the synthesis and structure-activity relationships of ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor. These compounds, including variations with 5-chlorothienyl, demonstrated antithrombotic effects in animal models, making them candidates for clinical trials for thrombosis treatment (Bach et al., 2013).

Antifungal Properties

Sulfonylamido derivatives of aminoglutethimide, which bear resemblance to the chemical structure , have been studied for their antifungal properties. Briganti, Scozzafava, and Supuran (1997) reported the synthesis of these derivatives and their moderate antifungal activity against Aspergillus and Candida spp (Briganti et al., 1997).

Antibacterial Activity

Gad-Elkareem and El-Adasy (2010) synthesized derivatives related to 6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide, showcasing their antibacterial activity. These derivatives displayed potential as antibacterial agents, indicating a broader scope of application in the field of infectious diseases (Gad-Elkareem & El-Adasy, 2010).

Inhibition of HIV Replication

Syed et al. (2011) investigated compounds including sulfonylamido derivatives for their ability to inhibit HIV replication. While the results were not highly selective, some derivatives showed inhibitory activity, indicating potential for further exploration in antiviral therapy (Syed et al., 2011).

Degradation of Herbicides

Sharma, Banerjee, and Choudhury (2012) studied the degradation of chlorimuron-ethyl, a compound structurally similar to 6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide, by Aspergillus niger. This research highlights the environmental significance of such compounds in the degradation of herbicides (Sharma et al., 2012).

Surface Activity and Antimicrobial Properties

El-Sayed (2006) explored the surface activity and antimicrobial properties of 1,2,4-triazole derivatives containing similar sulfonylamido groups. These compounds showed potential as both antimicrobial agents and surface-active agents (El-Sayed, 2006).

Nanofiltration Membranes for Dye Treatment

Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for thin-film composite nanofiltration membranes. These membranes, with their improved water flux and dye rejection capabilities, have applications in environmental and water treatment technologies (Liu et al., 2012).

Eigenschaften

IUPAC Name |

[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-14-4-5-18-20(25-15-10-16(28-2)12-17(11-15)29-3)19(13-23-21(18)24-14)22(27)26-6-8-30-9-7-26/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQSLANBXJFYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646111.png)

![1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2646113.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone](/img/structure/B2646114.png)

![2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2646115.png)

![2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2646119.png)

![2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2646122.png)

![N-[[4-(4-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2646127.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2646132.png)

![5-[3-(4-Bromoanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646134.png)